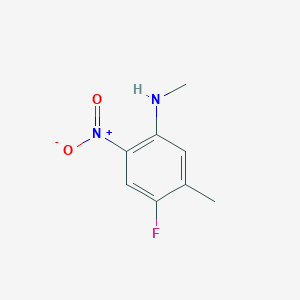

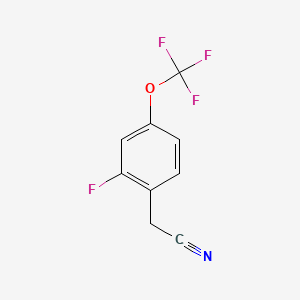

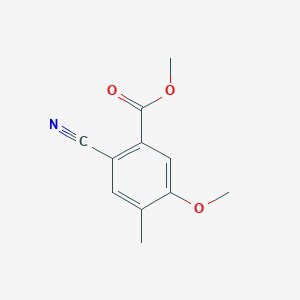

![molecular formula C11H13ClN2O2 B1399868 3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride CAS No. 475152-33-1](/img/structure/B1399868.png)

3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one hydrochloride

Overview

Description

“3H-spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one hydrochloride” is a chemical compound with the CAS Number: 2044706-82-1 . It has a molecular weight of 226.71 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s linear formula is C11H15ClN2O .Scientific Research Applications

Pharmacokinetics and Drug Development

This compound exhibits properties that make it a candidate for further exploration in drug development. Its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability suggest potential as a central nervous system (CNS) active agent . Additionally, it’s identified as a P-glycoprotein substrate, which is crucial for drug resistance studies .

Molecular Dynamics Simulations

The stereochemistry and isomerism of this compound can be studied using molecular dynamics simulations. Programs like Amber and GROMACS can utilize this compound’s structure for simulations, aiding in the understanding of its interactions at the molecular level .

Organic Synthesis and Catalysis

The compound’s structure allows for C–H activation, a key step in organic synthesis. It can serve as a substrate in cascade reactions, including Lossen rearrangement and lactonization, which are valuable for synthesizing complex organic molecules .

Material Science

Due to its solid physical form and stability at room temperature, this compound could be used in the development of new materials, especially in the context of organic electronics where such heterocyclic compounds are often utilized .

Chemical Education

With its complex structure, this compound is an excellent example for educational purposes, illustrating concepts such as spiro compounds and furo-pyridine systems. It can be used in advanced organic chemistry courses to teach students about these structures .

Safety and Handling

The compound comes with specific safety data, including hazard statements like H302 and H315, which indicate the need for caution in handling due to potential health risks. This information is vital for researchers working with the compound in a laboratory setting .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHROTJKPYYRNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=NC=C3)C(=O)O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1246555-02-1 | |

| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidin]-3-one, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246555-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

475152-33-1 | |

| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidin]-3-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475152-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

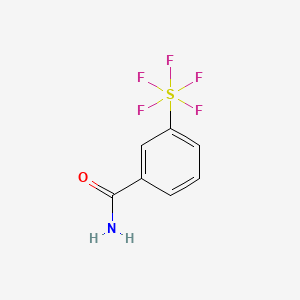

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)